

Renzapride hydrochloride efficacy compared to placebo in IBS-C clinical trials

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Compound of Interest

Compound Name: *Renzapride hydrochloride*

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Renzapride Hydrochloride in IBS-C: A Comparative Analysis Against Placebo

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A comprehensive review of clinical trial data reveals that **renzapride hydrochloride**, a dual-action 5-HT₄ receptor agonist and 5-HT₃ receptor antagonist, demonstrates a modest, albeit statistically significant, improvement in symptoms for patients with constipation-predominant irritable bowel syndrome (IBS-C) when compared to placebo. While the agent has shown prokinetic effects, its overall efficacy has been debated, particularly in light of observed side effects. This guide provides an objective comparison of renzapride's performance against placebo, supported by experimental data from key clinical trials, for researchers, scientists, and drug development professionals.

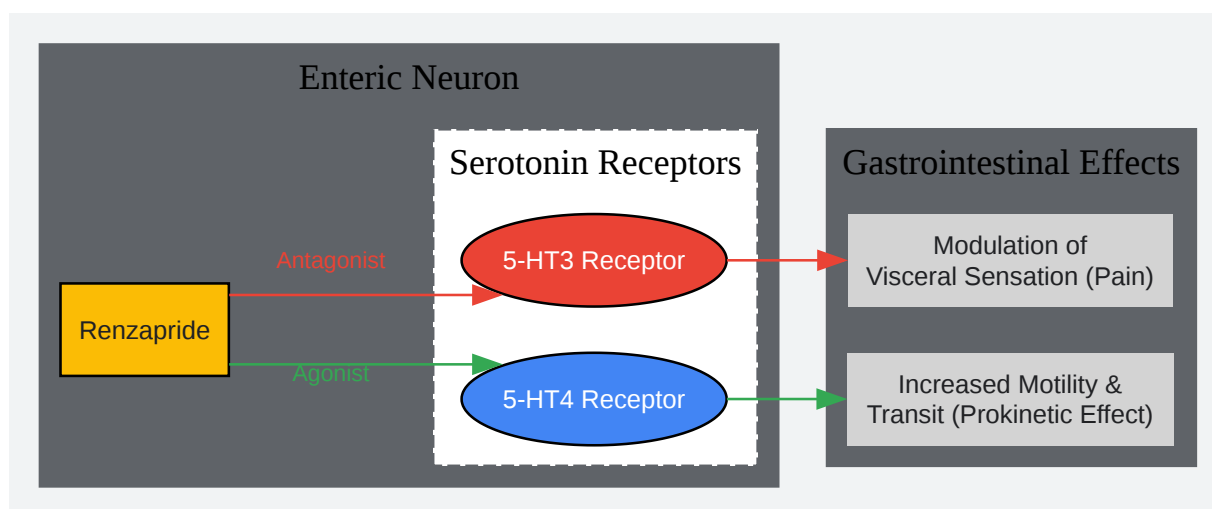
Efficacy Data Summary

Clinical studies have evaluated renzapride across various dosages and treatment durations. The following table summarizes the key quantitative outcomes from a major phase III clinical trial and a meta-analysis, comparing the efficacy of renzapride to placebo in treating IBS-C symptoms.

Efficacy Endpoint	Renzapride Treatment Arm(s)	Placebo Arm	Outcome Measure	p-value	Source
Global Relief of IBS Symptoms	4 mg daily	Placebo	Mean number of months with relief	0.027	[1]
2 mg twice daily	Placebo	Mean number of months with relief	0.004	[1]	
Stool Consistency	4 mg/day	Placebo	Statistically significant improvement	-	[2]
Bowel Movement Frequency	4 mg/day	Placebo	Statistically significant improvement	-	[2]
Bloating/Abdominal Distension	4 mg daily & 2 mg twice daily	Placebo	Small yet statistically significant differences	-	[1]
Clinical Efficacy (Treatment > 5 weeks)	Renzapride (all doses)	Placebo	Relative Risk (RR)	0.77	[3] [4]
Renzapride (4 mg)	Placebo	Relative Risk (RR)	0.08	[3] [4]	
Abdominal Pain/Discomfort	1, 2, or 4 mg/day	Placebo	No statistically significant differences	-	[2]

Mechanism of Action

Renzapride's pharmacological activity is centered on its interaction with serotonin (5-HT) receptors in the gastrointestinal (GI) tract. As a 5-HT₄ receptor agonist, it stimulates GI motility and transit.[5] Concurrently, as a 5-HT₃ receptor antagonist, it is suggested to play a role in modulating visceral sensitivity and pain.[5] This dual mechanism is intended to address both the constipation and abdominal discomfort characteristic of IBS-C.



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Renzapride's dual mechanism of action on serotonin receptors.

Experimental Protocols

The clinical trials assessing the efficacy of **renzapride hydrochloride** have generally followed a randomized, double-blind, placebo-controlled design. Below are the methodologies from key studies.

Phase III Multicenter Study (Lembo et al., 2010)

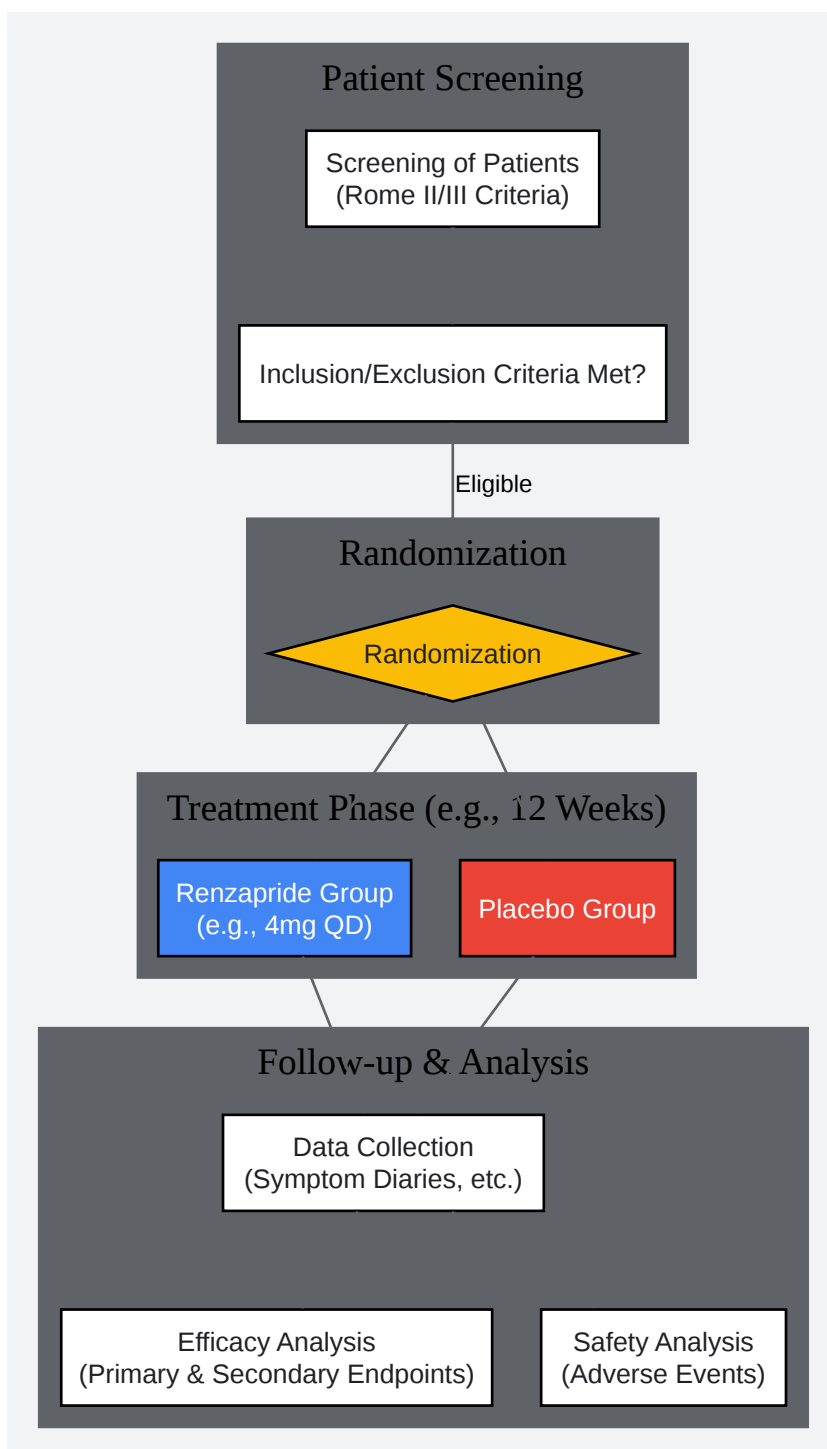
- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1][6]
- Participant Population: Women aged 18-65 with a diagnosis of constipation-predominant IBS according to the Rome II criteria.[6] A total of 1,798 patients were included in the efficacy analysis.[1]

- Intervention: Patients were randomized to receive either renzapride 4 mg once daily, renzapride 2 mg twice daily, or a placebo for a duration of 12 weeks.[1][6]
- Primary Outcome Measure: The primary endpoint was the global relief of IBS symptoms.[1]
- Secondary Outcome Measures: Secondary endpoints included assessments of stool consistency and frequency, as well as bloating and abdominal distension scores.[1]

Phase IIb Dose-Ranging Study (George et al., 2008)

- Study Design: A randomized, placebo-controlled, double-blind, phase IIb study conducted in a primary care setting.[2]
- Participant Population: Men and women with constipation-predominant IBS.[2]
- Intervention: Patients were randomized to receive placebo or renzapride at doses of 1, 2, or 4 mg per day for 12 weeks.[2]
- Primary Outcome Measure: The primary outcome was the patient's self-assessed relief of abdominal pain and/or discomfort during weeks 5-12.[2]
- Secondary Outcome Measures: Secondary measures included patient assessments of their bowel habits, stool consistency, and quality of life.[2]

The following diagram illustrates a typical workflow for a randomized controlled clinical trial for IBS-C.



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Workflow of a typical IBS-C randomized controlled trial.

Conclusion

The available clinical trial data indicates that **renzapride hydrochloride** provides a statistically significant, though limited, improvement in some symptoms of IBS-C compared to placebo, particularly in terms of stool consistency and frequency.[1][2] However, its effect on global IBS symptoms and abdominal pain is less pronounced.[1][2] A meta-analysis concluded that renzapride is not superior to placebo in relieving overall IBS symptoms and is associated with a higher incidence of diarrhea and study withdrawals due to adverse effects.[3][4] Notably, concerns have been raised about the benefit/risk ratio of renzapride, especially with reports of ischemic colitis in a long-term study, suggesting that further development for IBS-C may not be warranted.[1] These findings underscore the complexity of treating IBS-C and highlight the need for therapies with more robust efficacy and favorable safety profiles.

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